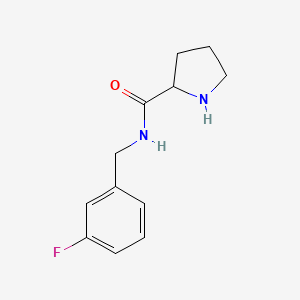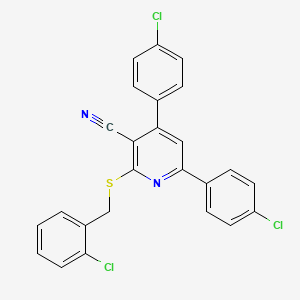
2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of multiple chlorinated aromatic rings and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorobenzyl thiol reacts with a nicotinonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- 2-((3-Chlorobenzyl)thio)-6-(2-thienyl)nicotinonitrile
- 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is unique due to its specific arrangement of chlorinated aromatic rings and the presence of both a thioether and nitrile group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C25H15Cl3N2S |
|---|---|
Peso molecular |
481.8 g/mol |
Nombre IUPAC |
4,6-bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H15Cl3N2S/c26-19-9-5-16(6-10-19)21-13-24(17-7-11-20(27)12-8-17)30-25(22(21)14-29)31-15-18-3-1-2-4-23(18)28/h1-13H,15H2 |
Clave InChI |
YMHXXKSNFQMGSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


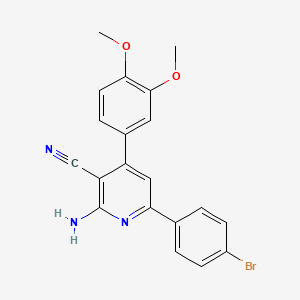
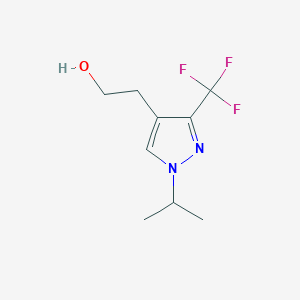
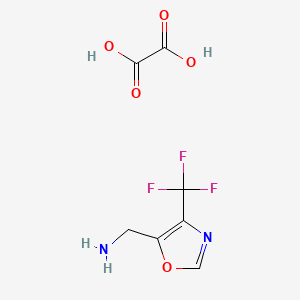
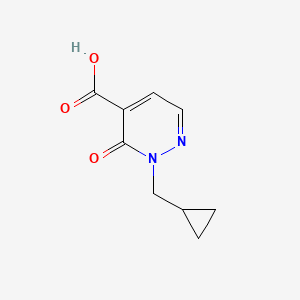
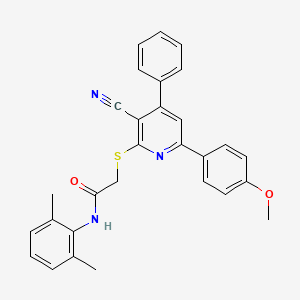
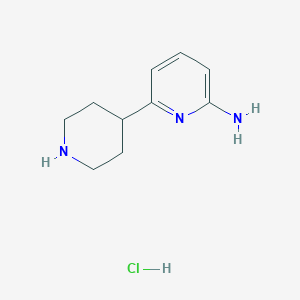
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
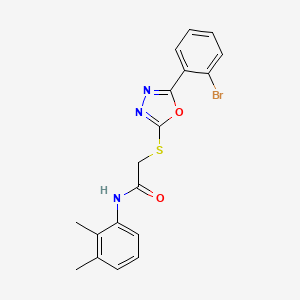
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
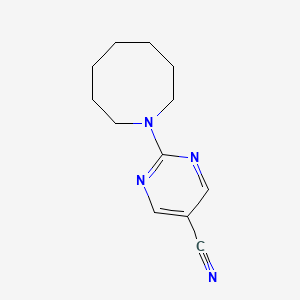
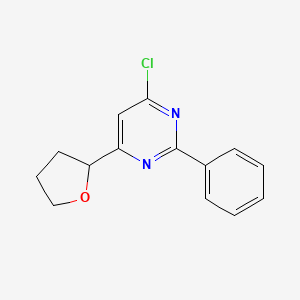
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
